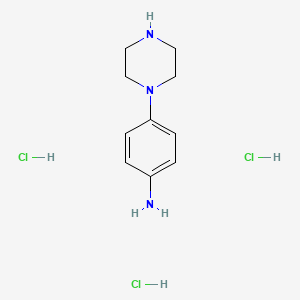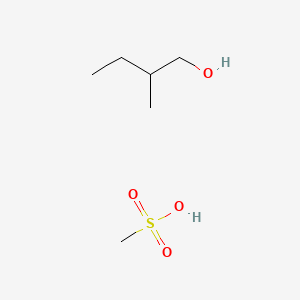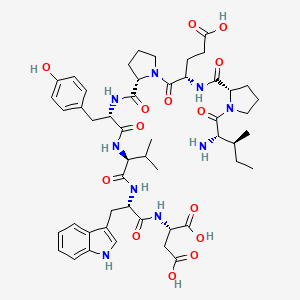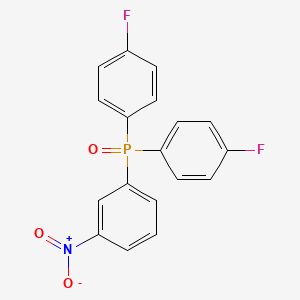
bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide is an organophosphorus compound with the molecular formula C18H12F2NO3P It is characterized by the presence of two 4-fluorophenyl groups and one 3-nitrophenyl group attached to a phosphine oxide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide typically involves the reaction of 4-fluorophenylphosphine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide and other substituted phosphine oxides.
科学研究应用
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.
作用机制
The mechanism by which bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide
- Tri(4-fluorophenyl)phosphine oxide
Uniqueness
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and physical properties
属性
IUPAC Name |
1-bis(4-fluorophenyl)phosphoryl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2NO3P/c19-13-4-8-16(9-5-13)25(24,17-10-6-14(20)7-11-17)18-3-1-2-15(12-18)21(22)23/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUKCFJQWMHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
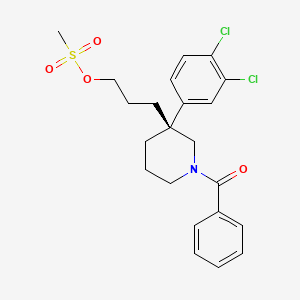
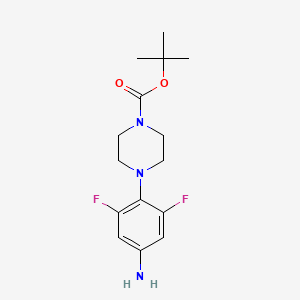
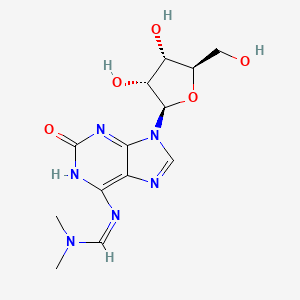
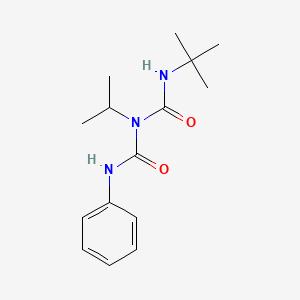
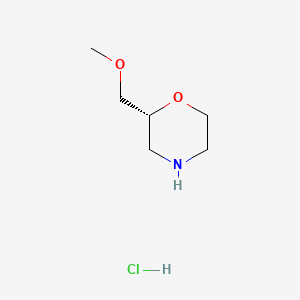
![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)
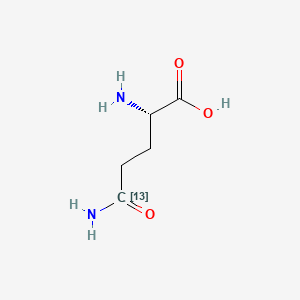
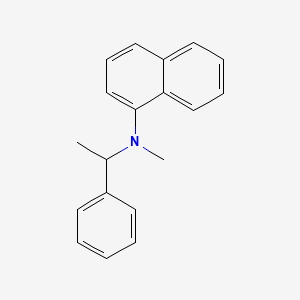
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)
